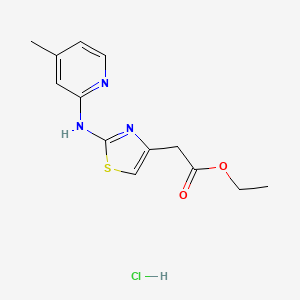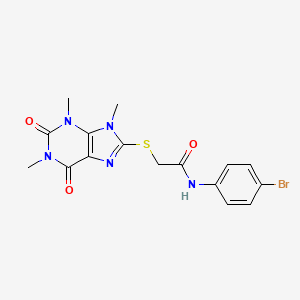
3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community for its potential use in various applications.
科学的研究の応用
π-Hole Tetrel Bonding Interactions and Structural Analysis
Research on triazole derivatives, including compounds with similar structures, has shown significant π-hole tetrel bonding interactions. These interactions are crucial for the self-assembly of dimers in the solid state, which could be fundamental in designing new materials or drugs. Detailed analysis using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations highlights the impact of substituents on the interaction energies of the C⋯O tetrel bond, affecting the nucleophilic/electrophilic nature of groups involved in these compounds (Ahmed et al., 2020).
Molecular, Electronic, and Nonlinear Optical Properties
Investigations into the molecular, electronic, and nonlinear optical properties of heterocyclic compounds related to the specified triazole have been conducted. These studies provide insights into the electronic properties, HOMO and LUMO energies, UV-visible absorption spectra, and NMR chemical shift values, offering a foundational understanding for potential applications in electronic materials or sensors (Beytur & Avinca, 2021).
Synthesis and Antimicrobial Activities
The synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions has been explored, with some derivatives demonstrating antibacterial and antifungal activities. Such research paves the way for the development of new antimicrobial agents, highlighting the pharmaceutical potential of triazole derivatives (Vo, 2020).
Structure Elucidation and Reaction Studies
Further studies have elucidated the structures of related triazole compounds through various spectroscopic methods and X-ray diffraction. These analyses provide critical insights into the compounds' molecular configurations, which are essential for their potential applications in chemical synthesis and drug design (Alotaibi et al., 2018).
Palladium(II) Complexes and Catalytic Activity
Research on palladium(II) complexes with triazole-based N-heterocyclic carbene (NHC) ligands indicates promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. Such complexes could be instrumental in the development of efficient catalysts for organic synthesis (Turek et al., 2014).
特性
IUPAC Name |
(3-methylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-18-10-8-17(9-11-18)23-15(3)19(21-22-23)20(24)26-13-16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVNJJYQPKQEAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylbenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)





![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)

![{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2398856.png)
